![molecular formula C14H11F3N4OS B5803601 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5803601.png)
2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide
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Overview
Description
2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide, also known as TPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. TPT is a member of the thiosemicarbazone family of compounds, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. It has been studied extensively for its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Mechanism of Action
The exact mechanism of action of 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to induce DNA damage and inhibit DNA synthesis, resulting in the inhibition of cancer cell proliferation. It has also been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide is its low toxicity in normal cells, making it a promising candidate for cancer therapy. However, 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide has also been shown to have limited solubility in water, which can make it difficult to administer in vivo. Additionally, 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide has been shown to have poor stability in solution, which can limit its use in lab experiments.
Future Directions
There are several future directions for the study of 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide. One area of research is the development of more stable and soluble formulations of 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide for use in lab experiments and in vivo studies. Another area of research is the investigation of the potential of 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide as a treatment for viral infections, particularly HIV and hepatitis C virus. Finally, the combination of 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide with other chemotherapeutic agents for the treatment of cancer is an area of active research.
Synthesis Methods
The synthesis of 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide involves the reaction of 2-pyridinecarboxaldehyde and N-(2-trifluoromethylphenyl)thiosemicarbazide in the presence of a catalyst. The resulting product is then treated with hydrazine hydrate to form 2-(2-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide. The synthesis method has been described in detail in several research papers.
properties
IUPAC Name |
1-(pyridine-2-carbonylamino)-3-[2-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N4OS/c15-14(16,17)9-5-1-2-6-10(9)19-13(23)21-20-12(22)11-7-3-4-8-18-11/h1-8H,(H,20,22)(H2,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVKZPIPLOBCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NNC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(pyridin-2-ylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide |
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